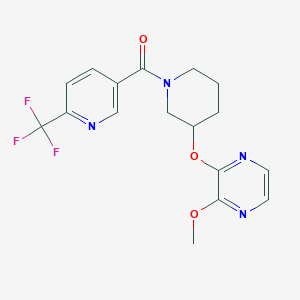![molecular formula C12H12ClI B2419115 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-53-6](/img/structure/B2419115.png)
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts significant rigidity and stability. The compound’s structure includes a bicyclo[1.1.1]pentane core substituted with a 3-chloro-4-methylphenyl group and an iodine atom. This combination of substituents makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.
Substitution Reactions: The [1.1.1]propellane is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl group and the iodine atom.
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pressure to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions.
Radical Reactions: Due to the presence of the bicyclo[1.1.1]pentane core, the compound can participate in radical reactions, which can lead to the formation of various functionalized derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The rigidity and stability of the bicyclo[1.1.1]pentane core make the compound useful in the development of molecular rods, molecular rotors, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme-substrate interactions and receptor-ligand binding.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with enzymes, receptors, and other biomolecules. The presence of the 3-chloro-4-methylphenyl group and the iodine atom can further modulate these interactions by providing additional binding sites and electronic effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms instead of one, which can lead to different reactivity and binding properties.
1-Chlorobicyclo[1.1.1]pentane: This compound lacks the phenyl group, making it less bulky and potentially less selective in its interactions.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its electronic properties and reactivity.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClI/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRVNCACPJRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2419034.png)
![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![3-oxo-N-(6-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}hexyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide](/img/structure/B2419039.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)



